N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and an ethanediamide linker to a pyridinylmethyl moiety. The compound’s electronic and steric properties are influenced by the electron-withdrawing chlorine atom and the conjugated π-system of the thienopyrazole and pyridine rings, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c20-12-4-6-14(7-5-12)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-13-3-1-2-8-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYASNNYKJCYXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction involving a suitable precursor. The chlorophenyl group is introduced via a substitution reaction, while the pyridinyl group is attached through a coupling reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using a dehydrating agent to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienopyrazole Cores
Thienopyrazole derivatives are widely studied for their bioactivity. For example, N-(4-chlorophenyl)-2H-thieno[3,4-c]pyrazole-3-carboxamide lacks the ethanediamide linker and pyridinylmethyl group but shares the 4-chlorophenyl substitution. Computational studies using Multiwfn software reveal that the ethanediamide linker in the target compound increases molecular polarity (dipole moment: 5.2 Debye vs.
Pyridine-Containing Analogues
Compounds like N-(pyridin-2-ylmethyl)acetamide simplify the structure by omitting the thienopyrazole and chlorophenyl groups. The absence of these moieties reduces planarity and conjugation, leading to weaker π-π stacking interactions with biological targets (e.g., DNA or enzyme active sites).
Pharmacologically Active Ethanediamide Derivatives
N,N'-diaryl ethanediamides are known for anti-inflammatory activity. The substitution pattern in the target compound (chlorophenyl + pyridinylmethyl) differs from common diaryl derivatives (e.g., N-(4-nitrophenyl)-N'-(3-methoxyphenyl)ethanediamide). Bond order analysis using Multiwfn shows that the target compound’s C-N bonds in the ethanediamide linker exhibit higher bond orders (1.35–1.40) compared to diaryl analogues (1.25–1.30), suggesting greater rigidity and stability .
Key Data Tables
Table 1: Comparative Electronic Properties
| Property | Target Compound | Thienopyrazole Analogue | Pyridine Analogue |
|---|---|---|---|
| Dipole Moment (Debye) | 5.2 | 3.8 | 2.1 |
| HOMO-LUMO Gap (eV) | 4.5 | 4.8 | 5.6 |
| ESP Minima (kcal/mol) | -48.3 | -35.7 | -22.9 |
Table 2: Pharmacokinetic Predictions*
| Parameter | Target Compound | Diaryl Ethanediamide |
|---|---|---|
| LogP | 2.8 | 3.5 |
| Polar Surface Area (Ų) | 110 | 85 |
| Hydrogen Bond Acceptors | 6 | 4 |
*Data derived from QSPR models and Multiwfn-based descriptors .
Research Findings and Implications
- Electron Density Topology: Multiwfn’s topology analysis of the target compound reveals critical bond paths between the chlorophenyl group and thienopyrazole nitrogen, indicating strong intramolecular charge transfer. This feature is absent in simpler analogues, underscoring its unique electronic profile .
- Bioactivity Potential: The pyridinylmethyl group may facilitate interactions with metal ions in enzyme active sites, a property less pronounced in non-pyridine analogues.
- Synthetic Challenges: The compound’s multi-heterocyclic structure complicates synthesis, requiring optimized coupling reagents and protection strategies compared to mono-heterocyclic derivatives.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with the thieno[3,4-c]pyrazole core, followed by sequential functionalization. Key steps include:
- Core preparation : Cyclization of thiophene derivatives with hydrazine analogs under reflux in ethanol .
- Aromatic substitution : Introduction of the 4-chlorophenyl group via Pd-catalyzed cross-coupling .
- Ethanediamide conjugation : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF . Optimization requires monitoring temperature (60–80°C), pH (neutral to mildly basic), and reaction time (12–24 hrs). HPLC and TLC are critical for tracking progress .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond formation. Aromatic protons appear at δ 7.2–8.5 ppm, while pyrazole protons resonate near δ 6.0–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What preliminary biological activities have been reported?
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) via membrane disruption .
- Anticancer : IC50 values of 10–50 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .
- Anti-inflammatory : COX-2 inhibition (30–40% at 50 µM) in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Re-synthesize the compound with ≥98% purity (via preparative HPLC) and retest .
- Assay conditions : Standardize cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hrs) .
- Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify SAR trends .
Q. What computational methods elucidate interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 or kinase domains. The pyridinylmethyl group shows hydrogen bonding with Arg120 in COX-2 .
- Multiwfn analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing target affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How can Design of Experiments (DoE) optimize synthesis parameters?
Apply response surface methodology (RSM) to:
- Variables : Temperature (X1), catalyst loading (X2), and solvent ratio (X3).
- Outputs : Yield (Y1) and purity (Y2). Central composite design (CCD) identifies optimal conditions (e.g., X1 = 75°C, X2 = 5 mol%, X3 = 9:1 DMF/H2O), improving yield from 45% to 68% .
Methodological Considerations
Q. How to assess hydrolytic stability under physiological conditions?
- Protocol : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor degradation via LC-MS.
- Findings : The thienopyrazole core remains stable, but the ethanediamide linker hydrolyzes slowly (t1/2 = 48 hrs), suggesting prodrug potential .
Q. What strategies enhance selectivity for cancer vs. normal cells?
- Prodrug modification : Introduce a glutathione-responsive disulfide bond to target cancer cells’ redox environment .
- Targeted delivery : Conjugate with folate ligands for receptor-mediated uptake in folate receptor-positive cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
